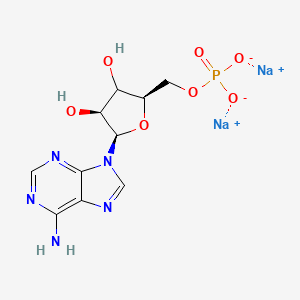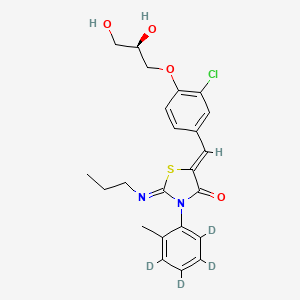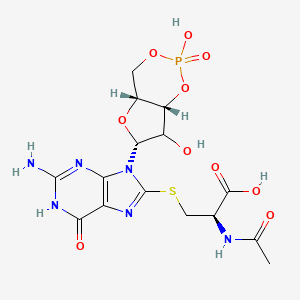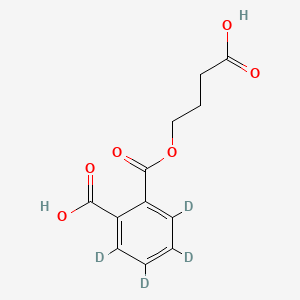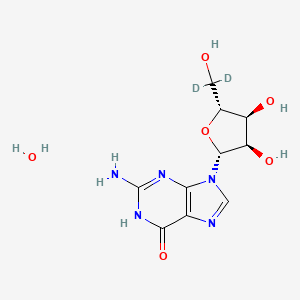
Guanosine-5',5''-d2 Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine-5’,5’'-d2 Monohydrate is a stable isotope-labeled analog of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Guanosine-5’,5’'-d2 Monohydrate involves aqueous methods that avoid the use of protecting groups and chromatography. These strategies are designed to simplify the synthesis process while maintaining high purity .
Industrial Production Methods: Industrial production of Guanosine-5’,5’'-d2 Monohydrate typically involves large-scale synthesis using stable isotope labeling techniques. This ensures the compound’s high purity and consistency, which are essential for its various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine-5’,5’'-d2 Monohydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific research purposes.
Common Reagents and Conditions: Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products: The major products formed from these reactions are often derivatives of Guanosine-5’,5’'-d2 Monohydrate, which are used in further research and applications.
Applications De Recherche Scientifique
Guanosine-5’,5’'-d2 Monohydrate is widely used in scientific research due to its stable isotope labeling. Its applications span across various fields:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Plays a role in studying metabolic pathways and enzyme activities in vivo.
Medicine: Utilized in clinical diagnostics and imaging, as well as in the development of therapeutic agents.
Industry: Employed in environmental monitoring and as a standard for detecting pollutants.
Mécanisme D'action
The mechanism of action of Guanosine-5’,5’'-d2 Monohydrate involves its incorporation into nucleic acids, where it can influence various biochemical pathways. It acts on molecular targets such as DNA polymerases and guanylate kinases, affecting processes like DNA replication and signal transduction .
Comparaison Avec Des Composés Similaires
- Guanosine
- Guanosine-5’-monophosphate
- Guanosine-5’-triphosphate
Comparison: Guanosine-5’,5’'-d2 Monohydrate is unique due to its stable isotope labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. Unlike its non-labeled counterparts, this compound provides more precise and detailed insights into molecular interactions and pathways.
Propriétés
Formule moléculaire |
C10H15N5O6 |
|---|---|
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2; |
Clé InChI |
YCHNAJLCEKPFHB-FCRKRYBXSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O.O |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


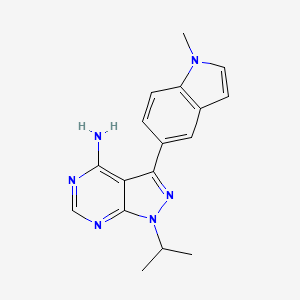
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
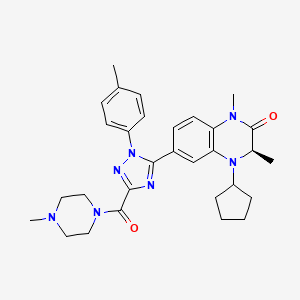
![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
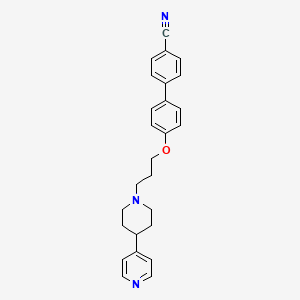
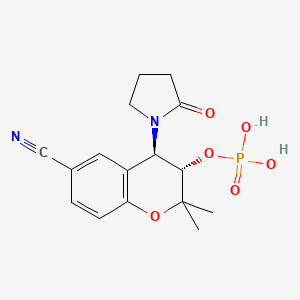
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
